Cas no 99455-07-9 (5-Bromo-8-methylquinolin-2-ol)

5-Bromo-8-methylquinolin-2-ol is a brominated and methyl-substituted quinoline derivative with potential applications in pharmaceutical and chemical research. Its distinct structure, featuring a bromine atom at the 5-position and a methyl group at the 8-position, enhances its utility as a versatile intermediate in organic synthesis. The hydroxyl group at the 2-position further contributes to its reactivity, enabling functionalization for the development of complex molecules. This compound is particularly valuable in medicinal chemistry for the design of bioactive compounds, owing to its ability to serve as a scaffold for further modifications. Its stability and well-defined reactivity profile make it a reliable choice for synthetic applications.
5-Bromo-8-methylquinolin-2-ol structure
5-Bromo-8-methylquinolin-2-ol structure
Product Name:5-Bromo-8-methylquinolin-2-ol
CAS No:99455-07-9
MF:C10H8BrNO
MW:238.08062171936
MDL:MFCD21603867
CID:1026428
PubChem ID:58318195
Update Time:2025-05-27

5-Bromo-8-methylquinolin-2-ol Chemical and Physical Properties

Names and Identifiers

    • 5-Bromo-8-methylquinolin-2-ol
    • 5-bromo-8-methyl-1H-quinolin-2-one
    • 5-Bromo-8-methylquinolin-2(1H)-one
    • AKOS013528447
    • 1339536-64-9
    • 99455-07-9
    • DTXSID20729089
    • SCHEMBL12559630
    • DB-168884
    • MFCD19678326
    • SY361413
    • G70000
    • 5-Bromo-8-methyl-2(1h)-quinolinone
    • DB-368594
    • MDL: MFCD21603867
    • Inchi: 1S/C10H8BrNO/c1-6-2-4-8(11)7-3-5-9(13)12-10(6)7/h2-5H,1H3,(H,12,13)
    • InChI Key: FCJLRRAXASCLJD-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C(C)C2=C1C=CC(N2)=O

Computed Properties

  • Exact Mass: 236.97893g/mol
  • Monoisotopic Mass: 236.97893g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 251
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 29.1Ų

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